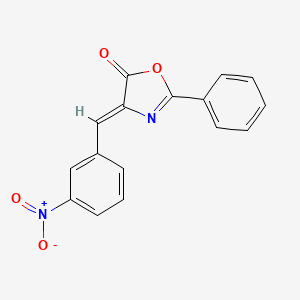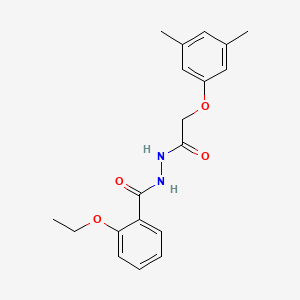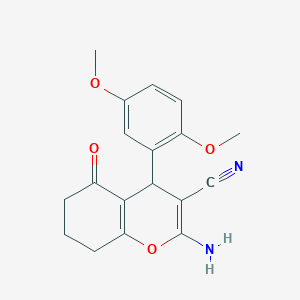
(4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrobenzylidene group attached to an oxazol-5(4H)-one ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzylidene group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene or oxazol-5(4H)-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its nitro group can be reduced in vivo, making it useful for studying reduction processes in biological systems.
Medicine
While specific medical applications are not well-documented, compounds with similar structures have been investigated for their potential as antimicrobial and anticancer agents. Further research could reveal similar uses for (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mecanismo De Acción
The mechanism of action of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets through its nitro and benzylidene groups. These functional groups can participate in redox reactions, binding to enzymes or receptors, and altering biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z,5’Z)-3,3’-(10H-Phenothiazine-3,7-diyl)bis[5-(3-nitrobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one]
Uniqueness
(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of a nitrobenzylidene group and an oxazol-5(4H)-one ring This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds
Propiedades
Número CAS |
66949-11-9 |
|---|---|
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10- |
Clave InChI |
DLKLBYNRYHZMMX-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
![Propyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11693968.png)
![N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B11693979.png)

![4-bromo-N-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11693986.png)
![1,5-dimethyl-2-phenyl-4-{[(1E)-(2,4,5-trimethoxyphenyl)methylene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11693989.png)
![methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11693996.png)
![(Z)-3-(2,5-dimethoxyphenyl)-2-(4-(3-oxo-3H-benzo[f]chromen-2-yl)thiazol-2-yl)acrylonitrile](/img/structure/B11694004.png)

![N-{2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11694009.png)
![8-Bromo-3',3'-dimethyl-6-nitro-1'-phenyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11694016.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11694017.png)
![(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11694026.png)
